molecular formula C8H2Br2F6 B14860214 1,2-Dibromo-4,5-bis(trifluoromethyl)benzene

1,2-Dibromo-4,5-bis(trifluoromethyl)benzene

Cat. No.: B14860214
M. Wt: 371.90 g/mol
InChI Key: DKBJVNSDZPQGPC-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethyl)-4,5-dibromobenzene is an organofluorine compound characterized by the presence of two trifluoromethyl groups and two bromine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 1,2-Bis(trifluoromethyl)-4,5-dibromobenzene involves the copper-mediated trifluoromethylation of arynes. This process uses [CuCF3] in the presence of an oxidant such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve the trifluoromethylation of aryne intermediates under mild conditions . The reaction typically proceeds as follows:

  • Generation of the aryne intermediate.
  • Reaction of the aryne with [CuCF3] in the presence of DDQ.
  • Formation of 1,2-Bis(trifluoromethyl)-4,5-dibromobenzene.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the copper-mediated trifluoromethylation process described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-4,5-dibromobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-4,5-dibromobenzene involves its interaction with various molecular targets and pathways The trifluoromethyl groups can influence the compound’s electronic properties, making it more reactive towards certain substrates

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(trifluoromethyl)-4,5-dibromobenzene is unique due to the presence of both trifluoromethyl and bromine substituents on the benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound highly versatile for various chemical transformations and applications.

Properties

Molecular Formula

C8H2Br2F6

Molecular Weight

371.90 g/mol

IUPAC Name

1,2-dibromo-4,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H2Br2F6/c9-5-1-3(7(11,12)13)4(2-6(5)10)8(14,15)16/h1-2H

InChI Key

DKBJVNSDZPQGPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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